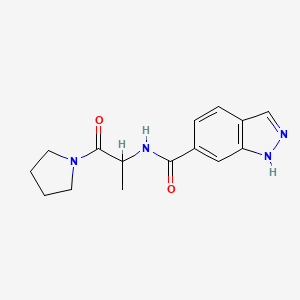![molecular formula C12H13FN4O2 B6647367 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline, also known as FIN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FIN is a small molecule inhibitor that targets the enzyme Hsp90, which is involved in the folding and stabilization of numerous client proteins.
作用机制
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity, which is required for the chaperone function of the protein. This leads to the destabilization and degradation of client proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to induce apoptosis in cancer cells and has demonstrated anti-tumor activity in preclinical studies. In addition, 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have high selectivity for Hsp90, which reduces the potential for off-target effects. However, one limitation of using 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline is that it may not be effective in all types of cancer cells, as some cells may have developed resistance to Hsp90 inhibition.
未来方向
There are several potential future directions for research on 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline. One direction is to study the combination of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline with other cancer treatments, such as chemotherapy or radiation therapy, to determine if it can enhance the effectiveness of these treatments. Another direction is to investigate the use of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline in combination with other Hsp90 inhibitors to improve its efficacy. Additionally, further research is needed to determine the optimal dosage and administration of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline for different types of cancer and neurodegenerative diseases.
合成方法
The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline involves a multi-step process that begins with the reaction of 4-fluoronitrobenzene with 2-(1-methylimidazol-2-yl)ethylamine to form 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline. The final product is then purified through recrystallization. The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
科学研究应用
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have potential applications in cancer research, as Hsp90 is overexpressed in many cancer cells and is involved in the stabilization of oncoproteins. Inhibition of Hsp90 by 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline can lead to the degradation of these proteins and ultimately result in cell death. 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has also been studied in the context of neurodegenerative diseases, as Hsp90 is involved in the folding and stabilization of proteins that are associated with these diseases.
属性
IUPAC Name |
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-16-7-6-15-12(16)4-5-14-10-3-2-9(13)8-11(10)17(18)19/h2-3,6-8,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJYWFCDSAPJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)





![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)

